(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate
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Overview
Description
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a chiral center, which is bonded to a 3,4-difluorophenyl group and a hydroxypropan-2-yl group. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Formation of the Chiral Intermediate: The chiral intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is synthesized through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases.
Carbamate Formation: The chiral intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic approaches to enhance yield and enantioselectivity. For instance, Escherichia coli cells expressing mutant ketoreductases can be used to reduce the ketone precursor to the chiral alcohol with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to the hydroxy group.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the chiral alcohol.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral center makes it valuable for studying enzyme-catalyzed reactions and stereoselectivity.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it an effective modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol: An intermediate in the synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate.
3,4-Difluorophenyl isocyanate: A versatile reagent used in the synthesis of various fluorinated compounds.
Uniqueness
This compound is unique due to its combination of a chiral center, fluorinated phenyl ring, and carbamate group. This combination imparts the compound with high stability, reactivity, and selectivity, making it valuable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C14H19F2NO3 |
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Molecular Weight |
287.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1 |
InChI Key |
PHMGUGRPNIYHDF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CO |
Origin of Product |
United States |
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